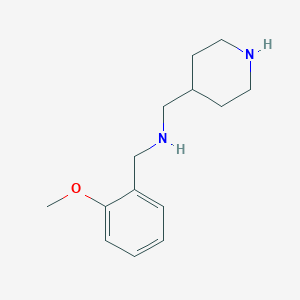

![molecular formula C19H24N2O2 B499910 2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide CAS No. 695207-84-2](/img/structure/B499910.png)

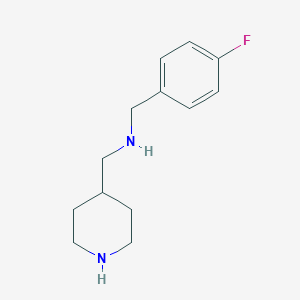

2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organogel Formation and Properties

Research into the design and synthesis of novel organogels has utilized compounds with structural similarities to 2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide. For instance, derivatives of perylenetetracarboxylic diimide (PDI) substituted with hydrophobic and hydrophilic groups have demonstrated the ability to form fluorescent gels. These studies highlight the critical roles of amphiphilic properties and side-chain conformations in controlling the gelating properties of PDI molecules, providing valuable insights for the design of advanced organogel-based materials (Wu et al., 2011).

Metalloligand Design for Magnetic Materials

The synthesis of metalloligands for constructing single-molecule magnets (SMMs) and single-chain magnets (SCMs) has explored the coordination chemistry of benzamide derivatives. These studies involve the use of ligands that coordinate to copper ions, leading to the formation of complexes with lanthanide salts. Such research has implications for the development of new magnetic materials with potential applications in data storage and quantum computing (Costes et al., 2010).

Synthesis and Characterization of Polyamides

The chemical versatility of benzamide derivatives has been utilized in the synthesis of polyamides featuring ether linkages and ortho-phenylene units. These materials exhibit significant solubility in polar solvents, high glass transition temperatures, and thermal stability, suggesting their utility in high-performance plastics and coatings (Hsiao et al., 2000).

Antimicrobial Properties

Research on benzamide derivatives, including those structurally related to this compound, has shown promising antimicrobial properties. For example, acylthiourea derivatives have been tested against various bacterial and fungal strains, demonstrating activity at low concentrations. Such findings open pathways for the development of new antimicrobial agents (Limban et al., 2011).

Green Chemistry Approaches in Synthesis

The compound and its analogs have been involved in green chemistry synthesis approaches, offering environmentally friendly methods for producing benzamide derivatives. These methods emphasize high yields, simple workup, and the potential for pharmaceutical applications (Sabbaghan & Hossaini, 2012).

properties

IUPAC Name |

2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-19(2,3)14-8-10-15(11-9-14)23-13-12-21-18(22)16-6-4-5-7-17(16)20/h4-11H,12-13,20H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMDZPDQBPNVEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499834.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499835.png)

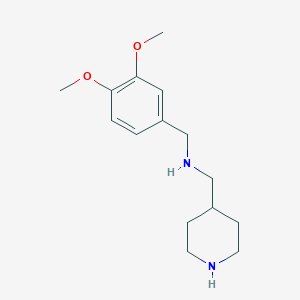

![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499837.png)

![1-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499838.png)

![1-{2-[(4-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499846.png)

![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499847.png)

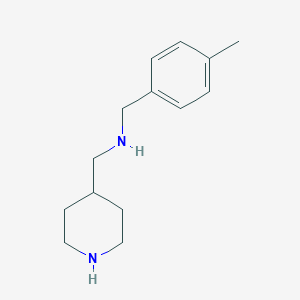

![N-[4-(benzyloxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499849.png)